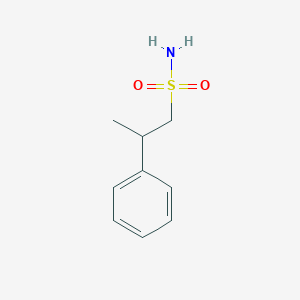

2-Phenylpropane-1-sulfonamide

Description

Properties

IUPAC Name |

2-phenylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLOQIXEAPZOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302562 | |

| Record name | β-Methylbenzeneethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76653-16-2 | |

| Record name | β-Methylbenzeneethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76653-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methylbenzeneethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpropane-1-sulfonamide typically involves the reaction of a primary amine with a sulfonyl chloride. One common method is the reaction of 2-phenylpropane-1-amine with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of sulfonamides, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to form amines under reductive conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides and alkoxides.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

2-Phenylpropane-1-sulfonamide serves as a crucial building block in organic synthesis, enabling the formation of more complex molecules. Its sulfonamide group can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts sulfonamide to sulfonic acids | Potassium permanganate |

| Reduction | Converts sulfonamide to amines | Lithium aluminum hydride |

| Substitution | Nucleophilic substitution reactions | Halides, alkoxides |

Biology

Antibacterial and Antiviral Studies:

Research indicates that this compound exhibits potential antibacterial and antiviral properties. Its mechanism of action involves inhibiting enzymes like dihydropteroate synthetase, crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Case Study:

A study evaluated the compound's activity against various pathogens, demonstrating significant inhibitory effects comparable to established antibiotics. The IC50 values were determined through concentration curve testing, revealing effective concentrations for antibacterial activity.

Medicine

Drug Development:

The compound is under investigation for its potential use in drug development. Its structure allows it to act as a scaffold for designing new therapeutic agents targeting diseases such as cancer.

Case Study:

Research focused on small-molecule inhibitors targeting the HIF-1 signaling pathway utilized similar sulfonamide structures. These compounds showed promising results in inhibiting cancer cell proliferation, indicating potential therapeutic applications of this compound derivatives.

Industrial Applications

In industry, this compound finds applications in producing specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of 2-Phenylpropane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is involved in folate synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Functional Differences

Stereochemical Variations

The R- and S-enantiomers of this compound exhibit distinct binding preferences. The R-enantiomer shows preferential interaction with the HRP-2 PWWP domain (resolution: 1.59 Å), forming hydrogen bonds with Asp-385 and His-386 . In contrast, the S-enantiomer binds TRIM21, leveraging hydrophobic interactions with Leu-295 and Val-297 . This stereospecificity underscores the importance of chiral centers in drug design.

Research Findings and Implications

- Crystallographic Studies : Structural data (e.g., PDB entries) reveal that this compound adopts a bent conformation in protein binding pockets, with the sulfonamide oxygen atoms forming key hydrogen bonds .

- Thermodynamic Stability: Fluorinated analogs exhibit ~20% higher binding affinity to hydrophobic domains compared to non-fluorinated counterparts, as predicted by molecular dynamics simulations .

- Enantiomer-Specific Activity : The R-enantiomer’s binding free energy (-9.2 kcal/mol) to HRP-2 is significantly lower than the S-enantiomer’s (-6.8 kcal/mol), highlighting enantioselectivity .

Biological Activity

2-Phenylpropane-1-sulfonamide, also known as phenylpropane sulfonamide, is a compound that belongs to the sulfonamide class of drugs. This class is recognized for its antibacterial properties, particularly in inhibiting bacterial growth by interfering with folate synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Sulfonamides, including this compound, function primarily by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By competing with PABA for the active site of the enzyme dihydropteroate synthase, sulfonamides inhibit the formation of dihydrofolate, which is crucial for DNA synthesis and cell division in bacteria. This action renders them bacteriostatic rather than bactericidal, meaning they inhibit growth without directly killing bacteria .

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that modifications in the structure of sulfonamides can significantly affect their biological activity. In vitro studies have shown that this compound exhibits notable inhibitory effects against certain bacterial strains. Specifically, it has been tested against both gram-positive and gram-negative bacteria with varying degrees of success .

Table 1: Inhibitory Concentrations (IC50) Against Bacterial Strains

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 15 ± 0.5 |

| Escherichia coli | 25 ± 0.8 |

| Klebsiella pneumoniae | 30 ± 1.2 |

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been evaluated for its inhibitory effects on various enzymes. A study reported its efficacy as an inhibitor of butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . The compound demonstrated a competitive inhibition mechanism, with IC50 values indicating significant potency compared to standard inhibitors.

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) |

|---|---|

| Butyrylcholinesterase | 12 ± 0.9 |

| Acetylcholinesterase | Not significant |

| Lipoxygenase | 35 ± 1.5 |

Case Studies

Several case studies have documented the therapeutic applications and effects of sulfonamides, including this compound. One notable case involved a patient suffering from a bacterial infection resistant to conventional antibiotics. Treatment with a sulfonamide derivative led to significant improvement in clinical symptoms and reduction in bacterial load, showcasing the potential utility of this compound in clinical settings .

Q & A

Q. Example Table: Antibacterial Activity of Derivatives

| Derivative | Substituent Position | MIC (μg/mL) vs. E. coli | MIC vs. S. aureus |

|---|---|---|---|

| Parent | None | 128 | 64 |

| 4-NO₂ | Para | 32 | 16 |

| 3-Cl | Meta | 64 | 32 |

Advanced: What experimental designs are recommended for studying environmental degradation pathways of this compound?

Methodological Answer:

- Adsorption Studies : Use quartz crystal microbalance (QCM) or FTIR to analyze interactions with indoor surfaces (e.g., glass, PVC) under varying humidity .

- Oxidative Degradation : Expose the compound to hydroxyl radicals (generated via UV/H₂O₂ systems) and monitor breakdown products via LC-MS/MS .

- Microbial Metabolism : Incubate with soil or wastewater microbiomes; quantify metabolites (e.g., sulfonic acids) using isotopic labeling (¹⁴C-tracing) .

Advanced: How can computational modeling guide the optimization of this compound for specific pharmacological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., carbonic anhydrase IX). Prioritize substituents that enhance hydrogen bonding (e.g., -OH or -NH₂ groups) .

- MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess stability of ligand-enzyme complexes. Focus on RMSD and binding-free energy (MM-PBSA) .

- ADMET Prediction : Apply SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration or renal clearance .

Basic: What are the common pitfalls in maintaining stereochemical integrity during derivatization of this compound?

Methodological Answer:

- Racemization Risk : Avoid strong bases (e.g., NaOH) during sulfonylation; use mild bases like pyridine .

- Chiral Chromatography : Confirm enantiopurity via Chiralpak IC-3 columns (heptane/isopropanol) .

- Protection Strategies : Temporarily block reactive sites (e.g., amines with Boc groups) to prevent unintended side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.